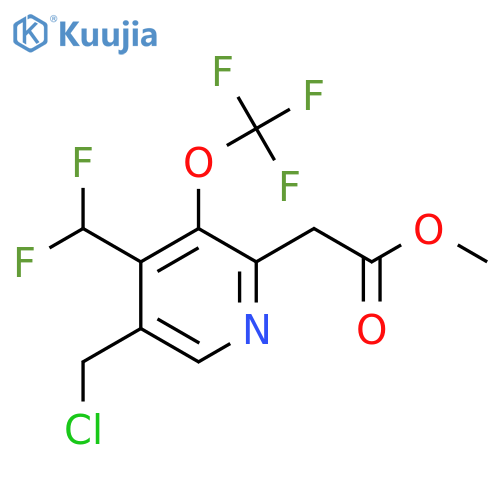Cas no 1805283-08-2 (Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-acetate)

1805283-08-2 structure
商品名:Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-acetate
CAS番号:1805283-08-2
MF:C11H9ClF5NO3
メガワット:333.639079809189
CID:4844674
Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-acetate
-
- インチ: 1S/C11H9ClF5NO3/c1-20-7(19)2-6-9(21-11(15,16)17)8(10(13)14)5(3-12)4-18-6/h4,10H,2-3H2,1H3
- InChIKey: HTNLKLLIFDWVBL-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CN=C(CC(=O)OC)C(=C1C(F)F)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 355
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 48.4
Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029080387-1g |
Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-acetate |
1805283-08-2 | 97% | 1g |
$1,475.10 | 2022-04-01 |
Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-acetate 関連文献
-
Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
1805283-08-2 (Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-acetate) 関連製品
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 13769-43-2(potassium metavanadate)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
